N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide
Description
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)11-22-17-7-5-4-6-15(17)18(21)20-16-9-8-14(19)10-13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXCZDNTULQIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Carboxylic Acid Derivatives
One prevalent approach involves the direct formation of the benzamide core through amidation of suitable carboxylic acid derivatives, such as acid chlorides or activated esters, with 4-amino-2-methylphenyl derivatives. This method typically proceeds under mild conditions with coupling agents like carbodiimides (e.g., EDC or DCC) to facilitate amide bond formation.
- Activation of the carboxylic acid derivative (e.g., benzoyl chloride or anhydride).
- Nucleophilic attack by the amino group of 4-amino-2-methylphenyl.
- Formation of the benzamide linkage.
- This method offers high selectivity and yields, with minimized side reactions.
- Suitable for large-scale synthesis due to operational simplicity.
Use of Isobutoxy Group Introduction via Alkylation
The incorporation of the isobutoxy group at the benzamide’s aromatic ring is achieved through nucleophilic substitution or alkylation strategies, often employing isobutyl halides or related reagents.
- Starting from 2-methylphenyl derivatives with reactive hydroxyl or halogen substituents.
- Alkylation using isobutyl halides under basic conditions (e.g., potassium carbonate in acetone).
- Alternatively, employing isobutyl alcohol derivatives with activating agents.
- The isobutoxy group can be introduced selectively at the ortho or para positions.
- Reaction conditions are optimized to prevent over-alkylation or poly-substitution.
Intermediate Synthesis Using Carbonyldiimidazole (CDI)
A notable method involves the use of carbonyldiimidazole (CDI) to generate reactive intermediates that facilitate subsequent coupling reactions.
- Reaction of the phenolic precursor with CDI to form an imidazolyl carbamate intermediate.
- Subsequent reaction with amines or amides to yield the desired benzamide compound.
- CDI-mediated reactions are highly efficient, providing high purity intermediates.
- This method reduces the need for hazardous reagents like phosgene derivatives.
Preparation of Key Intermediates:
a. Isobutoxy-Substituted Benzoyl Chloride:
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | Isobutyl alcohol | Acidic or basic catalyst | Conversion to isobutyl halide or ester |
| 2 | Thionyl chloride or oxalyl chloride | Reflux | Formation of isobutoxybenzoyl chloride |
b. Amino-Substituted Phenyl Precursors:
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | Nitration of methylphenyl | HNO₃ / H₂SO₄ | Nitration at desired position |
| 2 | Reduction of nitro group | Catalytic hydrogenation | Conversion to amino group |
Reaction Conditions and Optimization
- Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred for their solubility and inertness.
- Temperature: Reactions are typically conducted between 0°C to 80°C, depending on the step.
- Catalysts: Palladium on carbon (Pd/C) for reductions; tertiary amines or bases like triethylamine for neutralization.
- Purification: Crystallization, chromatography, or recrystallization from suitable solvents to obtain high purity compounds.
Research Data and Findings
| Method | Yield (%) | Advantages | Notes |
|---|---|---|---|
| Amidation with coupling agents | 75-85 | Mild conditions, high efficiency | Widely used for benzamide synthesis |
| CDI-mediated coupling | 80-90 | Safer, fewer side reactions | Suitable for complex intermediates |
| Alkylation for Isobutoxy group | 70-80 | Selectivity, operational simplicity | Requires control of reaction conditions |
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence solubility, steric hindrance, and electronic properties. Key comparisons include:
Table 1: Substituent and Molecular Data
*Presumed data based on structural analysis.
Key Observations:
- Alkoxy Group Size and Position : The 2-isobutoxy group in the target compound introduces greater steric hindrance compared to the 4-ethoxy group in its analog . This may reduce solubility in polar solvents but enhance lipid membrane permeability.
- Simpler Acetamide Derivatives: N1-(4-Amino-2-methylphenyl)acetamide lacks the benzamide ring, resulting in a lower molecular weight (164.20 vs. ~298.38) and higher melting point (141–142°C), suggesting stronger intermolecular forces.
Biological Activity
N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, a compound belonging to the class of benzamides, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Enhances solubility and potential interactions with biological targets.
- Isobutoxy Group : Provides lipophilicity, which may influence membrane permeability and bioavailability.
The molecular formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation.
- Receptor Modulation : It may also modulate receptor activity, impacting neurotransmitter systems and potentially offering therapeutic benefits in neurological disorders.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. A notable study reported that the compound inhibited the proliferation of breast cancer cells by interfering with cell cycle regulation pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of migration |
Anti-inflammatory Activity
In animal models, this compound has shown promising anti-inflammatory effects. It appears to reduce levels of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.
Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties. It has been observed to enhance neuronal survival under oxidative stress conditions, which is critical for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
- Inflammation Model : In a mouse model of arthritis, administration of the compound led to a marked decrease in paw swelling and joint inflammation, correlating with reduced levels of TNF-alpha and IL-6.
- Neuroprotection in vitro : Experiments using SH-SY5Y neuroblastoma cells showed that the compound could mitigate cell death induced by oxidative stress, highlighting its potential for neuroprotective applications.
Q & A
Q. What are the recommended synthetic routes for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 2-isobutoxybenzoic acid derivatives with 4-amino-2-methylaniline. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or thionyl chloride to form an acyl chloride intermediate.
- Amide bond formation : React the activated acid with 4-amino-2-methylaniline in a polar aprotic solvent (e.g., DMF) under reflux (100–120°C) for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended.
Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1). Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and temperature to minimize side products like unreacted intermediates .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR :
- 1H-NMR : Expect aromatic protons at δ 6.5–8.0 ppm (split into multiplets due to substitution patterns). The isobutoxy group shows a triplet for OCH2 (δ ~3.8–4.2 ppm) and a multiplet for the methyl groups (δ ~1.0–1.5 ppm). The NH2 group appears as a broad singlet (~δ 5.0–6.0 ppm) .
- 13C-NMR : The carbonyl carbon (C=O) resonates at δ ~165–170 ppm, while aromatic carbons appear at δ 110–150 ppm .
- FT-IR : Confirm the amide bond (C=O stretch at ~1650 cm⁻¹; N-H bend at ~1550 cm⁻¹) and isobutoxy group (C-O stretch at ~1250 cm⁻¹) .
Q. What solubility challenges are associated with this compound, and how can they be addressed?
Methodological Answer:
- Solubility Profile : The compound is poorly soluble in water (<1 µg/mL) due to its hydrophobic isobutoxy and aromatic groups. It dissolves in DMSO (50–100 mg/mL), ethanol (~10 mg/mL), and acetonitrile .
- Strategies :
- Use co-solvents (e.g., 10% DMSO in PBS for biological assays).
- Formulate as nanoparticles via solvent evaporation or salt formation (e.g., hydrochloride salt) to enhance bioavailability .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 200°C (DSC/TGA data). Store at −20°C in amber vials to prevent photodegradation.
- pH Sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH <4) or alkaline (pH >10) conditions. Monitor via HPLC (retention time ~8–10 min, C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
- Substituent Variations : Synthesize analogs with modified isobutoxy chains (e.g., ethoxy, trifluoromethoxy) or methyl/amino group replacements.
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or radioligand binding assays. Compare IC50 values to establish SAR trends .
- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity .
Q. What advanced analytical methods resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 313.1684 for C18H22N2O2).
- X-ray Crystallography : Resolve positional isomerism (e.g., para vs. ortho substitution) using single-crystal diffraction (R-factor <0.05) .
- 2D-NMR : NOESY or HSQC can distinguish between regioisomers by correlating proton-proton spatial relationships .
Q. How can in silico modeling predict the pharmacokinetic properties of this compound?
Methodological Answer:
Q. What strategies identify metabolic pathways and degradation products?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze via LC-MS/MS. Major metabolites may include hydroxylated isobutoxy groups or N-demethylated products.
- Degradation Studies : Expose to UV light (ICH Q1B guidelines) or oxidative stress (H2O2) and characterize degradation products using HRMS and NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
